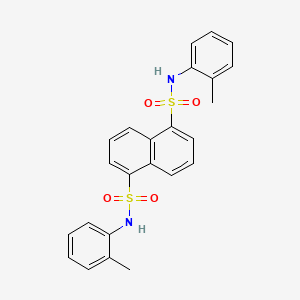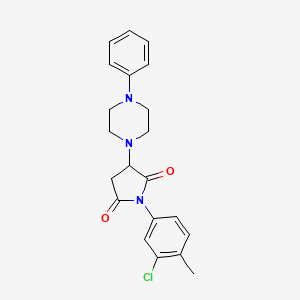
1-(3-chloro-4-methylphenyl)-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-chloro-4-methylphenyl)-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a pyrrolidinedione derivative that has been studied for its pharmacological properties, including its ability to act as an antagonist of the dopamine D2 receptor and its potential as an antipsychotic agent.
作用机制
The mechanism of action of 1-(3-chloro-4-methylphenyl)-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione is not fully understood. However, it is known to act as an antagonist of the dopamine D2 receptor, which is involved in the regulation of mood and behavior. By blocking the activity of this receptor, the compound may help to alleviate symptoms of schizophrenia and other psychiatric disorders.
Biochemical and Physiological Effects:
1-(3-chloro-4-methylphenyl)-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters, such as dopamine and norepinephrine, in the brain. Additionally, it has been shown to have antioxidant properties, which may help to protect against oxidative damage in the brain.
实验室实验的优点和局限性
One advantage of 1-(3-chloro-4-methylphenyl)-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione for lab experiments is its well-characterized pharmacological profile. Its mechanism of action and biochemical effects have been extensively studied, which makes it a useful tool for investigating the role of dopamine receptors in psychiatric disorders. However, one limitation is that the compound has not yet been approved for clinical use, which may limit its utility in certain types of experiments.
未来方向
There are a number of future directions for research on 1-(3-chloro-4-methylphenyl)-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione. One area of interest is its potential use in combination with other drugs for the treatment of psychiatric disorders. Additionally, further studies are needed to fully elucidate its mechanism of action and to better understand its biochemical and physiological effects. Finally, the compound may also have potential therapeutic applications in other areas, such as neurodegenerative diseases and cancer.
合成方法
The synthesis of 1-(3-chloro-4-methylphenyl)-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione can be achieved through a variety of methods. One commonly used method involves the reaction of 3-chloro-4-methylbenzaldehyde with 4-phenylpiperazine in the presence of sodium methoxide. The resulting product is then cyclized with maleic anhydride to yield the final compound.
科学研究应用
1-(3-chloro-4-methylphenyl)-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione has been extensively studied for its potential therapeutic applications. It has been shown to have antipsychotic properties and has been investigated for its potential use in the treatment of schizophrenia. Additionally, it has been studied for its potential as an antidepressant and anxiolytic agent.
属性
IUPAC Name |
1-(3-chloro-4-methylphenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O2/c1-15-7-8-17(13-18(15)22)25-20(26)14-19(21(25)27)24-11-9-23(10-12-24)16-5-3-2-4-6-16/h2-8,13,19H,9-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGZVCYVRGMYPNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C4=CC=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-4-methylphenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-chloro-2-methylphenyl)-4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B4988708.png)
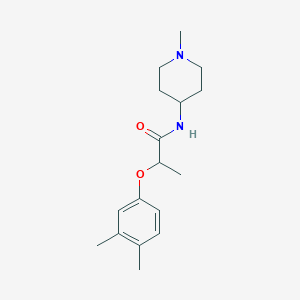
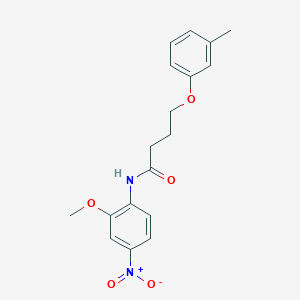
![2-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B4988743.png)
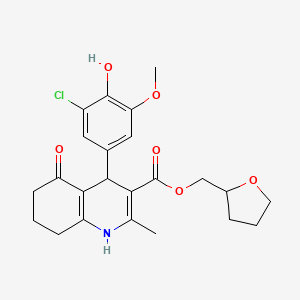

![N-{1-[1-(3-isoxazolylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-1,3-benzodioxole-5-carboxamide](/img/structure/B4988758.png)
![N~2~-(3-chlorophenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4988763.png)
![1-[3-(2-naphthyloxy)propyl]-1H-imidazole oxalate](/img/structure/B4988764.png)
![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4988769.png)
![3-(4-methoxyphenyl)-11-[3-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4988777.png)
![1-(4-chlorophenyl)-2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}ethanone hydrobromide](/img/structure/B4988784.png)
![N-benzyl-1-cyclopropyl-N-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}methanamine](/img/structure/B4988787.png)
